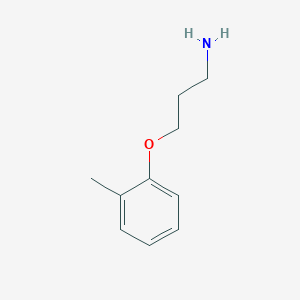
3-(2-甲基苯氧基)丙胺
描述
The compound 3-(2-Methylphenoxy)propylamine is a chemical entity that can be synthesized through various chemical reactions involving aromatic compounds and amines. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of 3-(2-Methylphenoxy)propylamine.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Similarly, diphenylamine derivatives have been synthesized using a Pd/C catalyst from a mixture of aminophenol, nitrophenol, and methylcyclohexanone . These methods suggest that palladium-catalyzed reactions could potentially be applied to synthesize 3-(2-Methylphenoxy)propylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Methylphenoxy)propylamine has been characterized using various spectroscopic techniques. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized using FT-IR, NMR, and UV-vis spectroscopy, and its crystal structure was determined . These techniques could be employed to analyze the molecular structure of 3-(2-Methylphenoxy)propylamine once synthesized.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes multiple arylation reactions , as well as reactions involving epoxides with ammonia and amines to yield hydroxyamines . These reactions highlight the potential reactivity of 3-(2-Methylphenoxy)propylamine in forming new bonds and undergoing transformations that could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized, including boiling points and high-resolution NMR spectral data . These properties are crucial for understanding the behavior of 3-(2-Methylphenoxy)propylamine in different environments and can inform its storage, handling, and application in various chemical processes.
科学研究应用
合成化学中的催化烷基化
3-(2-甲基苯氧基)丙胺通过催化过程参与复杂分子的合成。例如,三价铁胺-双(酚盐)配合物已被证明可以催化芳基格氏试剂的烷基化,为 C-C 交叉偶联反应提供了一种方法。该应用对于在有机合成中构建碳碳键至关重要,提供了一种高效且可持续地生成多样化分子结构的途径 (Qian 等人,2011 年)。
保肝特性
对 3-(2-甲基苯氧基)丙胺衍生物的研究显示出潜在的保肝特性。合成的亲水性衍生物已被评估其减轻小鼠模型中四氯甲烷诱导的毒性肝炎的能力。这表明在保护肝功能免受有毒物质侵害方面具有潜在的治疗应用 (Дюбченко 等人,2006 年)。
材料科学中的交联化学
该化合物在交联化学中的作用已被强调,使用模型化合物进行的研究可以了解其潜在机制。交联对于增强材料的机械性能至关重要,在天然和合成系统中都有应用。涉及邻苯二酚和胺(如 3-(2-甲基苯氧基)丙胺)的反应的快速和复杂性质突出了其在开发具有所需性能的先进材料中的重要性 (Yang 等人,2016 年)。
计算机模拟药理学评估
已经对 3-(2-甲基苯氧基)丙胺衍生物的抗菌和调节活性进行了计算机模拟评估。这项研究强调了该化合物在开发新的抗菌剂方面的潜力,突出了其在解决细菌耐药性和减少与传统治疗相关的副作用方面的重要性 (Figueredo 等人,2020 年)。
化学中的光谱表征
涉及 3-(2-甲基苯氧基)丙胺衍生物的有机碲(II)化合物的谱学表征展示了该化合物在开发具有独特性能的新材料中的用途。这些研究提供了对分子结构和原子水平相互作用的见解,这对于设计具有特定功能的材料至关重要 (Raghavendra 等人,2015 年)。
安全和危害
属性
IUPAC Name |
3-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOJWFLRPSWMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389981 | |
| Record name | 3-o-Tolyloxy-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50911-61-0 | |
| Record name | 3-(2-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-o-Tolyloxy-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropoxy)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research mentions a specific crystalline form of N-methyl-3-phenyl-3-(o-tolyloxy) propylamine oxalate as a key intermediate in Atomoxetine HCl synthesis. How does understanding the crystal structure of this intermediate benefit the production process?
A1: While the research itself doesn't delve into the specifics of the crystal structure's influence, we can infer its importance. [] Crystallization is often a crucial purification step in chemical synthesis. Different crystal forms (polymorphs) of the same compound can have varying physical properties like solubility, stability, and even reactivity. [] By identifying and controlling the formation of a specific polymorph of the N-methyl-3-phenyl-3-(o-tolyloxy) propylamine oxalate intermediate, manufacturers can likely optimize the yield, purity, and efficiency of Atomoxetine HCl production.
Q2: One of the papers investigates using Atomoxetine Hydrochloride as a reagent for spectrophotometric determination of Gold(III). Does this suggest any potential applications of 3-(2-Methylphenoxy)propylamine or its derivatives in analytical chemistry?
A2: The use of Atomoxetine Hydrochloride as a reagent for Gold(III) detection indeed hints at the broader analytical potential of compounds containing the 3-(2-Methylphenoxy)propylamine structure. [] This research demonstrates the ability of this molecular framework to selectively interact with metal ions. Further exploration could investigate if modifications to this structure could lead to reagents with enhanced selectivity or sensitivity for various metal ions, opening doors for novel analytical methods and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



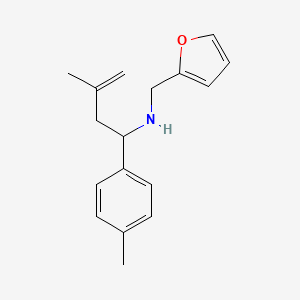
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
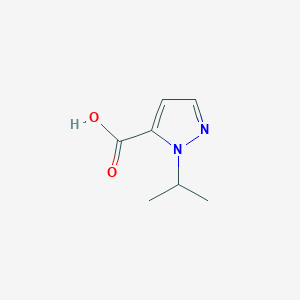
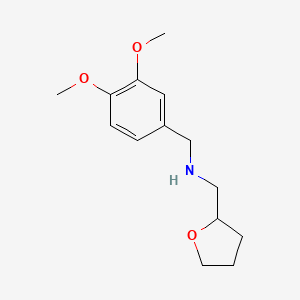
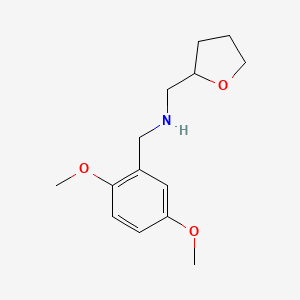
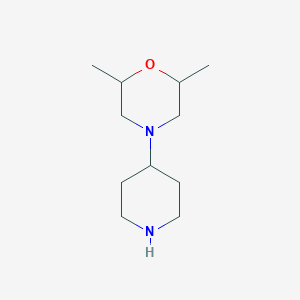
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)




